1-(azetidin-3-yl)-4-iodo-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c7-5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNSIZUCUXMCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Azetidin 3 Yl 4 Iodo 1h Pyrazole and Its Structural Congeners
Retrosynthetic Analysis of the 1-(azetidin-3-yl)-4-iodo-1H-pyrazole Scaffold
A logical retrosynthetic analysis of the target molecule, this compound, suggests several strategic disconnections. The most apparent disconnection is the C-N bond linking the azetidine (B1206935) nitrogen of the pyrazole (B372694) ring to the C3 position of the azetidine ring. This bond can be formed through a nucleophilic substitution or a Michael addition-type reaction.
This primary disconnection leads to two key synthons: a 4-iodo-1H-pyrazole (or a suitable precursor) and a protected azetidine derivative functionalized at the 3-position. The azetidine synthon could be an azetidin-3-one, which would require a subsequent reductive amination step, or a 3-aminoazetidine derivative where the amino group acts as the nucleophile. Alternatively, an azetidine with a leaving group at the C3 position, such as a mesylate or tosylate, could react with the pyrazole nitrogen.
A further disconnection of the 4-iodo-1H-pyrazole synthon at the C-I bond reveals a parent 1H-pyrazole ring, which can be iodinated regioselectively at the C4 position. The pyrazole ring itself can be disconnected via several well-established cyclization strategies, such as the reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophile. This multi-faceted retrosynthetic approach allows for a modular and flexible synthesis, enabling the introduction of various substituents on both the pyrazole and azetidine rings.
Strategies for the Construction and Functionalization of the 4-Iodo-1H-pyrazole Moiety
The 4-iodo-1H-pyrazole is a critical building block. Its synthesis can be approached either by direct iodination of a pre-formed pyrazole ring or by constructing the ring with the iodine atom already in place.
Direct C-H iodination at the C4 position of the pyrazole ring is the most common and efficient method for generating 4-iodopyrazoles. The C4 position is the most nucleophilic and thus most susceptible to electrophilic aromatic substitution. researchgate.net A variety of reagents and conditions have been developed to achieve this transformation with high regioselectivity.
Common methods involve the use of elemental iodine (I₂) under oxidative conditions. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used as a mild oxidant in acetonitrile (B52724) to facilitate the iodination of 1-aryl-3-CF₃-pyrazoles exclusively at the C4 position. rsc.orgnih.gov Another green and practical approach uses a catalytic amount of hydrogen peroxide in water, which generates water as the only byproduct. researchgate.net Other effective systems include the use of molecular iodine in the presence of a base like sodium bicarbonate (NaHCO₃) or the combination of potassium iodide (KI) with an oxidant such as phenyliodine(III) diacetate (PIDA) in aqueous media. nih.govmetu.edu.tr
| Iodination Reagent/System | Conditions | Substrate Scope | Yields |
| I₂ / H₂O₂ | Water, Room Temp | Differentially substituted pyrazoles | Good to Excellent |
| I₂ / CAN | MeCN, Room Temp | 1-Aryl-3-CF₃-pyrazoles | High |
| I₂ / NaHCO₃ | Not specified | α,β-Alkynic hydrazones (cyclization/iodination) | Good to Excellent |
| KI / PIDA | Water, Room Temp | Pyrazolo[1,5-a]pyrimidines | Good to Excellent |
| N-Iodosuccinimide (NIS) | CCl₄ or Water | General pyrazoles | Excellent |
This table summarizes various regioselective iodination methods for pyrazole systems.
The synthesis of the pyrazole core itself can be achieved through various modern catalytic methods. Transition-metal-catalyzed C-H functionalization offers a direct way to introduce substituents onto a pyrazole ring, providing alternatives to traditional cross-coupling reactions that require pre-halogenated substrates. researchgate.netrsc.org Copper and palladium catalysts are frequently employed for C-N and C-O bond formations at various positions of the pyrazole ring. nih.gov For example, CuI has been used to catalyze the coupling of 4-iodopyrazoles with alcohols. nih.gov
Metal-free approaches have also gained prominence. Electrophilic cyclization of α,β-alkynic hydrazones, for instance, can produce substituted pyrazoles under mild conditions without the need for a transition metal catalyst. nih.gov These reactions can be temperature-controlled to yield divergent products, showcasing their versatility. nih.gov
The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a fundamental and powerful strategy for constructing the five-membered pyrazole ring. researchgate.netbeilstein-journals.org This reaction typically involves the cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, most commonly an alkyne or an alkene. rsc.orgnih.gov
The reaction of in situ generated nitrile imines (from hydrazonoyl halides) with alkynes or alkyne surrogates provides a highly regioselective route to polysubstituted pyrazoles. nih.gov Similarly, diazo compounds react readily with alkynes, often simply upon heating under solvent-free conditions, to afford pyrazole products in high yields. rsc.org These methods are advantageous for their atom economy and ability to build molecular complexity rapidly. The use of difluoroacetohydrazonoyl bromides in [3+2] cycloadditions, for example, provides direct access to valuable difluoromethylated pyrazoles. acs.org
Multicomponent reactions (MCRs) have emerged as highly efficient tools in synthetic chemistry, allowing for the construction of complex molecules like pyrazoles in a single step from three or more simple starting materials. researchgate.netnih.govbeilstein-journals.org These reactions are prized for their operational simplicity, high atom economy, and ability to generate diverse molecular libraries. mdpi.comrsc.org
A common MCR for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or an equivalent), a hydrazine, and an aldehyde. beilstein-journals.org For instance, a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) can yield highly substituted pyrano[2,3-c]pyrazoles. mdpi.com Variations of these MCRs can be catalyzed by different agents and performed under various conditions, including in green solvents like water or under solvent-free conditions. rsc.orgacs.org Titanium imido complexes have also been utilized in a multicomponent coupling of alkynes and nitriles to generate pyrazoles via an oxidative N-N bond formation pathway. nih.gov
Methodologies for the Synthesis of the Azetidin-3-yl Moiety
The azetidine ring is a strained four-membered heterocycle whose synthesis can be challenging. However, its presence in many bioactive molecules has driven the development of numerous synthetic routes. For coupling with a pyrazole, key intermediates are typically N-protected azetidin-3-ones or 3-aminoazetidines.
One established method for synthesizing azetidin-3-ones involves the decomposition of α-amino-α′-diazo ketones. nih.gov A more modern and flexible approach is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which generates reactive α-oxogold carbenes that undergo intramolecular N-H insertion. nih.gov Another innovative strategy is the oxidative amination of allenes, which can be rearranged to form densely functionalized azetidin-3-ones. nih.gov
Coupling Strategies for the Azetidinyl-Pyrazole Linkage
Connecting the azetidine and 4-iodopyrazole (B32481) moieties is the final key step in the synthesis of the target compound. Several coupling strategies can be employed to form the crucial C-N bond between the two heterocyclic rings.
Direct N-alkylation of the pyrazole ring with an azetidine derivative bearing a suitable leaving group is a common and straightforward approach. For example, reacting 4-iodopyrazole with N-Boc-3-iodoazetidine or a corresponding tosylate/mesylate under basic conditions can yield the desired N-azetidinyl pyrazole. researchgate.net This reaction typically proceeds via an SN2 mechanism. The regioselectivity of alkylation on unsymmetrical pyrazoles can be an issue, often leading to a mixture of N1 and N2 isomers, with the outcome influenced by steric factors. semanticscholar.org Alternative methods using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst have been developed to avoid harsh basic conditions. semanticscholar.orgmdpi.com
The aza-Michael addition, or conjugate addition, of a pyrazole nucleophile to a suitable Michael acceptor is another effective strategy for C-N bond formation. nih.gov This approach would require an azetidine derivative that is activated for nucleophilic attack, such as an azetidin-3-ylidene species. For instance, an (N-Boc-azetidin-3-ylidene)acetate, formed via a Horner-Wadsworth-Emmons reaction from N-Boc-azetidin-3-one, can undergo aza-Michael addition with NH-heterocycles like pyrazole to yield 3-substituted azetidines. researchgate.net This method is highly efficient for creating β-pyrazolyl amino acid-like structures. rsc.org The reaction is often catalyzed by a base, such as Cs2CO3, which facilitates the deprotonation of the pyrazole. nih.gov
| Reaction | Pyrazole Substrate | Azetidine Substrate | Catalyst/Conditions |
| Aza-Michael Addition | 4-Iodo-1H-pyrazole | (N-Boc-azetidin-3-ylidene)acetate | Base (e.g., DBU, Cs2CO3) researchgate.netnih.gov |
| Condensation/Aza-Michael | Phenyl hydrazine | β-aryl α,β-unsaturated ketone | Subsequent oxidation rsc.org |
Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile method for forming the azetidinyl-pyrazole linkage. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is well-suited for coupling an amine (the pyrazole N-H) with an aryl or alkyl halide (a 3-haloazetidine). This method is known for its broad substrate scope and functional group tolerance. mit.edu
Alternatively, iron-catalyzed cross-coupling protocols have been developed for reacting 3-iodoazetidines with various nucleophiles. rsc.org While typically used for C-C bond formation with Grignard reagents, modifications could potentially allow for C-N coupling with pyrazole nucleophiles. rsc.org These methods provide robust alternatives to traditional N-alkylation, often under milder conditions and with higher selectivity.
Application of Protecting Group Chemistry in Complex Synthetic Sequences
The synthesis of complex heterocyclic molecules such as this compound necessitates a sophisticated and strategic approach to manage the reactivity of various functional groups. Protecting group chemistry is a cornerstone of this strategy, enabling chemists to temporarily mask reactive sites, thereby preventing unwanted side reactions and ensuring high regioselectivity and yield. The structure of this compound presents two primary sites requiring careful management: the secondary amine within the strained azetidine ring and the acidic N-H proton of the pyrazole ring. A well-designed synthetic sequence relies on the orthogonal application of protecting groups, particularly for the azetidine moiety, to achieve the desired molecular architecture.
The secondary amine of the azetidine ring is both nucleophilic and basic, and its unprotected presence can complicate synthetic steps. For instance, it could compete with the pyrazole nitrogen as a nucleophile during alkylation steps or interfere with base-sensitive reagents. To circumvent these issues, the azetidine nitrogen is typically protected. The tert-butyloxycarbonyl (Boc) group is the most widely employed protecting group for this purpose. wikipedia.org The Boc group is introduced by reacting a 3-substituted azetidine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. rsc.orgchemicalbook.com Its utility stems from its robust stability across a wide range of reaction conditions, including exposure to many nucleophiles, bases, and reductive conditions, while being readily cleavable under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid). wikipedia.org This acid-lability allows for its selective removal in the final step of the synthesis without disturbing other sensitive parts of the molecule, such as the carbon-iodine bond on the pyrazole ring.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (e.g., TFA, HCl) wikipedia.org |
| Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (e.g., H₂, Pd/C) |
| Carboxybenzyl | Cbz | Benzyl chloroformate (CbzCl) | Hydrogenolysis (e.g., H₂, Pd/C) |
In contrast to the azetidine moiety, the pyrazole N-H group is often utilized directly in the key bond-forming step. While N-protection of pyrazoles is a valid strategy, particularly when using organometallic reagents or to control regioselectivity in complex cases, direct N-alkylation is frequently more efficient. nih.govnih.gov This approach involves deprotonating the 4-iodopyrazole with a strong base, such as sodium hydride (NaH), to form a nucleophilic pyrazolide anion. beilstein-journals.org This anion can then be reacted with a suitable electrophile, such as a Boc-protected 3-haloazetidine, to form the desired N-C bond with high regioselectivity. researchgate.net This strategy reduces the total number of synthetic steps by avoiding separate protection and deprotection operations for the pyrazole ring.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
|---|---|---|---|
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl | Fluoride sources (e.g., TBAF) or acid (HCl) nih.gov |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Mild base (e.g., NaBH₄ in EtOH), selective over N-Boc amines arkat-usa.org |
| Tetrahydropyranyl | THP | Dihydropyran (DHP) | Aqueous acid |
An integrated and efficient synthetic sequence for this compound leverages the orthogonality of the Boc protecting group. A plausible route is as follows:
Preparation of the Azetidine Electrophile: The synthesis begins with a commercially available, Boc-protected precursor like tert-butyl 3-hydroxyazetidine-1-carboxylate. The hydroxyl group is converted into a more effective leaving group. A common method is its transformation into an iodide, yielding tert-butyl 3-iodoazetidine-1-carboxylate, a stable and reactive electrophile. chemicalbook.comnbinno.com
Nucleophilic Substitution (N-Alkylation): In the key bond-forming step, 4-iodopyrazole is treated with a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to generate the corresponding pyrazolide anion. This anion then undergoes a nucleophilic substitution reaction with tert-butyl 3-iodoazetidine-1-carboxylate. The Boc group on the azetidine is crucial at this stage, as it prevents the azetidine nitrogen from interfering and ensures that the alkylation occurs exclusively on the pyrazole nitrogen.
Final Deprotection: The resulting intermediate, tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate, is then subjected to deprotection. Treatment with a strong acid, such as trifluoroacetic acid in dichloromethane (B109758) or a solution of hydrogen chloride in methanol (B129727) or dioxane, cleanly cleaves the Boc group. wikipedia.org This final step liberates the secondary amine of the azetidine ring, yielding the desired product, this compound, typically isolated as its corresponding acid salt (e.g., hydrochloride or trifluoroacetate).
This sequence highlights a classic protecting group strategy where the stable, yet easily removable, Boc group facilitates a key transformation under basic conditions before being efficiently removed in the final step under acidic conditions, demonstrating excellent orthogonality and synthetic utility.
Advanced Spectroscopic and Crystallographic Elucidation of 1 Azetidin 3 Yl 4 Iodo 1h Pyrazole Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-(azetidin-3-yl)-4-iodo-1H-pyrazole, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques is required for an unambiguous assignment of all signals.
Proton (¹H) NMR Spectral Analysis, Chemical Shift Assignments, and Coupling Constant Interpretation
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The structure of this compound contains eight protons, which are expected to be chemically non-equivalent.
Pyrazole (B372694) Ring Protons (H-3, H-5): The 4-iodo-1H-pyrazole ring features two protons, H-3 and H-5. Due to the electronegativity of the adjacent nitrogen atoms and the electronic effects of the iodine substituent, these protons are expected to resonate in the aromatic region, typically between δ 7.5 and 8.0 ppm. mdpi.com The signals for H-3 and H-5 in the related 4-iodo-1H-pyrazole are observed at approximately δ 7.6 ppm. mdpi.com In the target molecule, these will appear as sharp singlets as they lack vicinal proton neighbors. The N1-substitution by the azetidine (B1206935) ring will slightly alter their chemical shifts compared to the parent 4-iodo-1H-pyrazole.
Azetidine Ring Protons (H-3', H-2'/H-4'): The azetidine ring protons present a more complex system. The methine proton (H-3') attached to the nitrogen-bearing carbon is expected to be the most downfield of the azetidine signals due to the direct connection to the pyrazole ring, likely appearing as a quintet around δ 5.0-5.5 ppm. The four methylene (B1212753) protons (H-2' and H-4') would constitute an AA'BB' spin system. These protons are diastereotopic and are anticipated to resonate as complex multiplets in the range of δ 4.0-4.5 ppm. ipb.ptadelaide.edu.au Typical vicinal coupling constants (³J) in azetidine rings are in the range of 6-9 Hz. ipb.ptlibretexts.org
Amine Proton (NH): A broad singlet corresponding to the azetidine N-H proton is expected, the chemical shift of which is highly dependent on solvent and concentration.
Table 3.1.1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Predicted data in CDCl₃ at 400 MHz. Actual experimental values may vary.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-5 | ~7.8 | s (singlet) | - | 1H |
| H-3 | ~7.6 | s (singlet) | - | 1H |
| H-3' | ~5.2 | quin (quintet) | ³J ≈ 7.5 | 1H |
| H-2'/H-4' (a) | ~4.4 | m (multiplet) | ²J ≈ 9.0, ³J ≈ 7.5 | 2H |
| H-2'/H-4' (b) | ~4.2 | m (multiplet) | ²J ≈ 9.0, ³J ≈ 7.5 | 2H |
| NH | ~2.5 (variable) | br s (broad singlet) | - | 1H |
Carbon-13 (¹³C) NMR Spectral Analysis and Quaternary Carbon Characterization
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization and electronic environment. The molecule has seven carbon atoms, all of which are expected to be distinct.
Pyrazole Ring Carbons (C-3, C-5, C-4): The two protonated carbons of the pyrazole ring, C-3 and C-5, are expected in the aromatic region, likely between δ 130-140 ppm. The C-4 carbon, bearing the iodine atom, will be significantly shielded due to the heavy atom effect of iodine and is predicted to appear at a much higher field, around δ 90-95 ppm. sci-hub.st This upfield shift is highly characteristic of iodo-substituted aromatic carbons.
Azetidine Ring Carbons (C-3', C-2'/C-4'): The methine carbon C-3', attached to the pyrazole nitrogen, will be the most downfield of the aliphatic carbons, predicted in the range of δ 50-55 ppm. The two equivalent methylene carbons, C-2' and C-4', are expected to appear further upfield, around δ 45-50 ppm. researchgate.netchemicalbook.com
Table 3.1.2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Predicted data in CDCl₃ at 100 MHz. Actual experimental values may vary.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C-5 | ~138 | CH |
| C-3 | ~132 | CH |
| C-4 | ~92 | C-I (Quaternary) |
| C-3' | ~53 | CH |
| C-2'/C-4' | ~48 | CH₂ |
Nitrogen-15 (¹⁵N) NMR Spectroscopy for Heteroatom Environment Elucidation
¹⁵N NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, provides direct insight into the electronic environment of the nitrogen atoms. The molecule contains three distinct nitrogen atoms.
Pyrazole Nitrogens (N-1, N-2): The pyrazole ring contains a "pyrrole-like" nitrogen (N-1) and a "pyridine-like" nitrogen (N-2). N-1, being bonded to the azetidine substituent, is expected to resonate around δ -160 to -170 ppm (relative to CH₃NO₂). The pyridine-like N-2 is typically found further downfield, around δ -110 to -120 ppm. nih.gov
Azetidine Nitrogen (N-1'): The saturated nitrogen of the azetidine ring is expected to be significantly shielded compared to the pyrazole nitrogens, with a predicted chemical shift in the range of δ -310 to -320 ppm. researchgate.net
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemical Relationships
2D NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the complete bonding framework.
COSY (Correlation Spectroscopy): This experiment would reveal ³J(H,H) couplings. A key correlation would be observed between the azetidine methine proton (H-3') and the methylene protons (H-2'/H-4'), confirming the structure of the azetidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals from Table 3.1.1 to the carbon signals in Table 3.1.2 (e.g., H-5 with C-5, H-3' with C-3').
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²J(C,H) and ³J(C,H)), which is vital for connecting the different fragments of the molecule. researchgate.nethuji.ac.il Key expected correlations include:
From the azetidine methine proton (H-3') to the pyrazole carbons C-3 and C-5.
From the pyrazole proton H-5 to the azetidine carbon C-3'.
From the pyrazole protons (H-3 and H-5) to the iodinated carbon C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. libretexts.org A key NOE would be expected between the azetidine methine proton (H-3') and the pyrazole proton H-5, confirming the connectivity and orientation of the two ring systems. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. mdpi.com For this compound (C₇H₈IN₃), the expected exact mass can be calculated with high precision.
The fragmentation pattern in electron ionization (EI) mass spectrometry would provide further structural confirmation. Key fragmentation pathways for pyrazole derivatives often involve cleavage of the N-N bond and loss of substituents. rsc.orgresearchgate.net For this molecule, characteristic fragments would include:
The molecular ion peak [M]⁺•.
A prominent peak corresponding to the loss of an iodine atom [M-I]⁺.
Cleavage of the azetidine ring, leading to fragments such as [M-C₂H₄]⁺•.
A peak at m/z 127 corresponding to the I⁺ ion. frontiersin.org
Table 3.2.1: Predicted HRMS Data and Major Fragments for this compound Based on Electrospray Ionization (ESI) for the protonated molecule [M+H]⁺.
| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |
|---|---|---|
| C₇H₉IN₃⁺ | [M+H]⁺ | 261.9836 |
| C₇H₉N₃⁺ | [M+H-I]⁺ | 135.0842 |
| C₅H₅IN₃⁺ | [M+H - C₂H₄]⁺ | 233.9523 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These complementary techniques are excellent for identifying functional groups. chemicalbook.comvscht.cz
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorptions for the various bonds present.
N-H Stretch: A moderate absorption around 3300-3350 cm⁻¹ from the secondary amine in the azetidine ring.
C-H Stretches: Aromatic C-H stretching from the pyrazole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the azetidine ring would be just below 3000 cm⁻¹.
C=C and C=N Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the pyrazole ring stretching vibrations.
C-N Stretches: These would appear in the fingerprint region, typically between 1250-1020 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give strong Raman signals. The C-I bond stretch, expected at a low frequency (around 500-600 cm⁻¹), may be more easily observed in the Raman spectrum than in the IR spectrum.
Table 3.3.1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H stretch | Azetidine Amine | 3350 - 3300 | Medium |
| C-H stretch (aromatic) | Pyrazole Ring | 3150 - 3050 | Medium-Weak |
| C-H stretch (aliphatic) | Azetidine Ring | 2980 - 2850 | Medium-Strong |
| C=N / C=C stretch | Pyrazole Ring | 1600 - 1450 | Medium-Strong |
| C-N stretch | Azetidine/Pyrazole | 1250 - 1020 | Medium-Strong |
| C-I stretch | Iodo-pyrazole | 600 - 500 | Medium-Weak |
Chemical Reactivity and Advanced Organic Transformations of 1 Azetidin 3 Yl 4 Iodo 1h Pyrazole
Reactivity at the Pyrazole (B372694) Core
The pyrazole ring, particularly when substituted with iodine at the 4-position, is a versatile platform for a variety of synthetic transformations. The carbon-iodine bond is a key functional group that enables numerous cross-coupling and substitution reactions.
Cross-Coupling Reactions of the 4-Iodo Moiety (e.g., Sonogashira, Suzuki-Miyaura, Heck)
The 4-iodo substituent on the pyrazole ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon bonds.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide and is a powerful method for constructing arylalkynes and conjugated enynes. libretexts.org The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a mild base. libretexts.orgwikipedia.org For 4-iodopyrazole (B32481) derivatives, these conditions facilitate the formation of 4-alkynylpyrazoles. tandfonline.comresearchgate.net Studies have shown that 1,3-disubstituted-5-chloro-4-iodopyrazoles can be selectively coupled with phenylacetylene (B144264) using typical Sonogashira conditions [PdCl2(PPh3)2, CuI, Et3N, DMF] to yield the corresponding 4-(phenylethynyl)pyrazoles in good yields. tandfonline.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile cross-coupling method that forms a carbon-carbon bond between an organoboron compound and an organic halide. This reaction has been successfully applied to 4-iodopyrazole systems to introduce aryl or heteroaryl substituents at the 4-position. nih.gov Palladium complexes featuring ligands based on azetidine (B1206935) have been developed and shown to be highly effective catalysts for Suzuki-Miyaura reactions, even in aqueous media. researchgate.netmdpi.comresearchgate.net These catalysts are active for the coupling of various aryl bromides and chlorides with arylboronic acids. researchgate.netmdpi.com
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. nih.gov This reaction allows for the introduction of vinyl groups onto the pyrazole core. The typical mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. nih.govyoutube.com
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 4-Alkynylpyrazole |
| Suzuki-Miyaura | Organoboron Compound (e.g., Arylboronic acid) | Pd(0) or Pd(II) complex, Base (e.g., Cs₂CO₃, K₂CO₃) | 4-Arylpyrazole |
| Heck | Alkene | Pd(0) or Pd(II) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 4-Vinylpyrazole |
Nucleophilic and Electrophilic Substitution Reactions on the Pyrazole Ring
The pyrazole ring itself can undergo both nucleophilic and electrophilic substitution reactions, although the reactivity is influenced by the substituents present.
Nucleophilic Aromatic Substitution (SNA r): Generally, nucleophilic aromatic substitution on an electron-rich ring like pyrazole is difficult unless activated by strong electron-withdrawing groups. masterorganicchemistry.com However, in specific cases, such as the reaction of ortho-iodobenzamides with amines, a directed nucleophilic aromatic substitution has been observed. rsc.org For 4-iodopyrazoles, direct displacement of the iodide by a nucleophile is not a common pathway unless the ring is sufficiently activated.
Electrophilic Aromatic Substitution: The pyrazole ring is susceptible to electrophilic attack, typically at the C4 position if it is unsubstituted. scribd.comarkat-usa.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. scribd.comunacademy.commasterorganicchemistry.com For 1-(azetidin-3-yl)-4-iodo-1H-pyrazole, the C4 position is already occupied. Electrophilic attack would likely occur at other available positions on the pyrazole ring, such as C3 or C5, or potentially on the azetidine ring, depending on the reaction conditions and the directing effects of the substituents. The N-aryl group in N-aryl pyrazoles can direct ortho-arylation under cobalt-catalyzed conditions. researchgate.net
Lithiation, Metalation, and Subsequent Electrophilic Quenching Reactions for Further Derivatization
Halogen-metal exchange is a powerful strategy for the functionalization of aryl halides. The 4-iodo group of the pyrazole can be converted into a more reactive organometallic species, which can then be trapped with various electrophiles.
Treating 4-iodopyrazole derivatives with strong bases like alkyl lithium reagents can induce a halogen-metal exchange, forming a 4-lithiopyrazole intermediate. This highly nucleophilic species can then react with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups at the 4-position. For instance, it is known that 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be readily converted to the corresponding Grignard reagent, which can then be used to synthesize pyrazole-4-carbaldehyde. arkat-usa.orgresearchgate.net This methodology provides a versatile route for further derivatization of the pyrazole core.
Transformations Involving the Azetidine Ring
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain. rsc.org This inherent strain makes it susceptible to various ring-opening and substitution reactions, providing a pathway to more complex molecular architectures.
Ring-Opening Reactions Induced by Various Reagents and Catalysts
The strain energy of the azetidine ring can be harnessed to drive ring-opening reactions. rsc.orgnih.gov These reactions can be initiated by a variety of reagents and catalysts, leading to the formation of functionalized linear amines. nih.gov
Protonation of the azetidine nitrogen, particularly under acidic conditions, can facilitate nucleophilic attack and subsequent ring cleavage. nih.govyoutube.com The pKa of the azetidine nitrogen is a key factor determining its stability and susceptibility to acid-mediated decomposition. nih.gov The ring-opening can occur via an SN2-type mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. researchgate.net The regioselectivity of this attack is influenced by the substitution pattern on the azetidine ring. nih.gov Both sulfur and oxygen nucleophiles have been successfully employed in the ring-opening of azetidines. beilstein-journals.org
Nucleophilic Substitutions and Rearrangements on the Azetidine Nitrogen and Carbon Atoms
The atoms within the azetidine ring also serve as sites for further chemical transformations.
Reactions at the Azetidine Nitrogen: The lone pair of electrons on the azetidine nitrogen makes it nucleophilic and basic. youtube.com It can readily undergo N-alkylation and N-acylation reactions. youtube.com When the nitrogen atom becomes positively charged, for instance through quaternization with an alkyl halide, the stability of the ring decreases, making it more prone to ring-opening by a nucleophile. youtube.com
Rearrangements: Rearrangements involving the azetidine ring can lead to the formation of other heterocyclic systems. For example, aziridine-to-azetidine rearrangements have been reported, proceeding through the ring expansion of an intermediate aziridine (B145994). researchgate.net Such rearrangements can be influenced by substituents and reaction conditions, offering pathways to novel molecular scaffolds.
| Transformation Type | Description | Key Reagents/Conditions | Resulting Structure |
|---|---|---|---|
| Ring-Opening | Cleavage of a C-N bond due to ring strain, often initiated by protonation or nucleophilic attack. | Acids, various nucleophiles (e.g., thiols, alcohols), catalysts. | Functionalized linear amines. |
| N-Alkylation/Acylation | Reaction at the nitrogen lone pair to form new N-C bonds. | Alkyl halides, acyl chlorides. | Quaternary azetidinium salts or N-acylated azetidines. |
| Rearrangement | Skeletal reorganization to form a different ring system. | Specific reaction conditions, often involving intermediates like aziridines. | Expanded or rearranged heterocycles (e.g., pyrrolidines). |
Acylation and Other Nitrogen-Functionalization Reactions of the Azetidine Nitrogen
The secondary amine of the azetidine ring in this compound is a key functional handle for introducing molecular diversity. As a nucleophilic center, it readily participates in a variety of nitrogen-functionalization reactions.
Acylation: The azetidine nitrogen can be efficiently acylated using standard reagents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). These reactions typically proceed under mild conditions to afford the corresponding N-acyl derivatives in high yields. This transformation is fundamental for linking the pyrazole core to a wide array of chemical moieties, including pharmacokinetic modifiers and pharmacophores.
Sulfonylation: Analogous to acylation, N-sulfonylation is readily achieved by reacting the scaffold with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a suitable base. This reaction yields stable sulfonamides, which are prevalent motifs in numerous biologically active compounds. Research on related pyrazole-4-sulfonamide derivatives highlights the importance of this functional group in medicinal chemistry. nih.gov
Other Functionalizations: Beyond acylation and sulfonylation, the azetidine nitrogen can undergo other important transformations:
Alkylation: Introduction of alkyl groups via reaction with alkyl halides, although this can sometimes lead to quaternization or ring-opening, requiring careful control of reaction conditions.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward route to N-alkylated derivatives.
Michael Addition: As a nucleophile, the azetidine nitrogen can participate in conjugate additions to α,β-unsaturated systems.
These functionalization reactions are summarized in the table below.
| Reaction Type | Reagent Class | Product Class | Typical Conditions |
|---|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | N-Acyl Azetidine | Base (e.g., TEA, DIPEA), Aprotic Solvent (e.g., DCM, THF), 0 °C to RT |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl Azetidine | Base (e.g., Pyridine, TEA), Aprotic Solvent (e.g., DCM), 0 °C to RT |
| Alkylation | Alkyl Halide (R-X) | N-Alkyl Azetidine | Base (e.g., K₂CO₃, Cs₂CO₃), Polar Aprotic Solvent (e.g., DMF, Acetonitrile) |
| Reductive Amination | Aldehyde/Ketone (R-CHO/R₂CO) | N-Alkyl Azetidine | Reducing Agent (e.g., NaBH(OAc)₃), Acid Catalyst, Solvent (e.g., DCE, MeOH) |
Chemoselectivity Considerations in Multi-Functionalized Systems
The this compound scaffold possesses three primary sites of reactivity: the nucleophilic secondary amine of the azetidine ring, the carbon-iodine bond on the pyrazole ring amenable to cross-coupling, and the pyrazole ring nitrogens. Achieving chemoselectivity is paramount for its effective use in multi-step syntheses.
The reactivity of these sites can be modulated through the strategic use of protecting groups and the careful selection of reaction conditions.
Reactions at the Azetidine Nitrogen: As discussed previously, the azetidine nitrogen is highly nucleophilic and will preferentially react with electrophiles like acyl chlorides under basic conditions. The C-I bond is generally stable under these conditions.
Reactions at the C-I Bond: The 4-iodo substituent is a versatile handle for transition metal-catalyzed cross-coupling reactions, which are fundamental for C-C, C-N, and C-O bond formation. nih.gov Aryl iodides are known to be more reactive than their bromine or chlorine counterparts in processes like palladium-catalyzed oxidative addition. nih.gov To ensure that these reactions occur exclusively at the C-I bond, the more nucleophilic azetidine nitrogen must first be protected. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose, as seen in the synthesis of related building blocks. researchgate.net Once the azetidine is protected as an N-Boc carbamate, a wide range of cross-coupling reactions can be performed on the 4-iodo position, including:
Heck-Mizoroki Reaction: Coupling with alkenes. clockss.org
Sonogashira Coupling: Coupling with terminal alkynes. arkat-usa.orgresearchgate.net
Suzuki Coupling: Coupling with boronic acids or esters.
Buchwald-Hartwig Amination: Coupling with amines.
Ullmann Condensation: Copper-catalyzed coupling with alcohols or amines. nih.gov
Reactions at the Pyrazole Nitrogen: While the N1-position is already substituted with the azetidine ring, the N2-position could potentially act as a ligand for transition metals, which may interfere with cross-coupling reactions. arkat-usa.orgresearchgate.net However, in many catalytic cycles, this interaction does not inhibit the desired transformation at the C4-position. Acylation at the pyrazole nitrogen is also a known reaction for other pyrazole systems but is less relevant for this N1-substituted scaffold. nih.gov
The selective functionalization pathway is therefore dictated by the reaction sequence. For C4-functionalization, the azetidine nitrogen is typically protected first, followed by the cross-coupling reaction, and concluding with deprotection and subsequent derivatization of the azetidine moiety if required.
Cascade and Domino Reactions Incorporating the Hybrid Scaffold as a Substrate
The multiple reactive sites on the this compound scaffold make it an excellent substrate for cascade (or domino) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. Such processes are highly valued for their efficiency and ability to rapidly generate molecular complexity from simple starting materials.
A notable example is the synthesis of fused heterocyclic systems, such as pyrazolo[4,3-d]pyrimidines, from 4-iodopyrazole precursors. sci-hub.se This transformation can be adapted for the this compound substrate. The reaction proceeds via a copper-catalyzed cascade involving the coupling of the 4-iodopyrazole with an amidine.
The proposed mechanism for this cascade is as follows:
Initial Condensation (if applicable): In some variations, a substituent on the pyrazole (e.g., a formyl group) first condenses with the amidine.
Copper-Catalyzed C-N Coupling: The copper(I) catalyst facilitates an Ullmann-type coupling between the C4-iodo position of the pyrazole and a nitrogen atom of the amidine.
Intramolecular Cyclization/Condensation: The newly formed intermediate undergoes a subsequent intramolecular cyclization, where the second nitrogen of the amidine moiety attacks an electrophilic site on the pyrazole ring or a side chain, leading to the formation of the fused pyrimidine (B1678525) ring.
Aromatization: A final elimination or oxidation step results in the aromatic pyrazolo[4,3-d]pyrimidine core.
This one-pot procedure combines a cross-coupling reaction and a cyclization, demonstrating the power of cascade strategies. By employing this methodology, the this compound core can be rapidly converted into more complex, rigid tricyclic structures, which are of significant interest in drug discovery.
| Amidine Partner | Catalyst/Ligand | Base | Fused Product | Reported Yield (%) |
|---|---|---|---|---|
| Acetamidine | CuI / L-proline | Cs₂CO₃ | 5-Methyl-pyrazolo[4,3-d]pyrimidine | 79 |
| Benzamidine | CuI / L-proline | Cs₂CO₃ | 5-Phenyl-pyrazolo[4,3-d]pyrimidine | 81 |
| 4-Chlorobenzamidine | CuI / L-proline | Cs₂CO₃ | 5-(4-Chlorophenyl)-pyrazolo[4,3-d]pyrimidine | 76 |
| Isonicotinamidine | CuI / L-proline | Cs₂CO₃ | 5-(Pyridin-4-yl)-pyrazolo[4,3-d]pyrimidine | 69 |
Note: Yields are based on analogous 4-iodopyrazole substrates reported in the literature and are representative of the transformation's potential.
The development of such cascade reactions underscores the synthetic utility of the this compound scaffold as a key intermediate for the efficient construction of diverse and complex chemical libraries.
Computational Chemistry and Theoretical Investigations of 1 Azetidin 3 Yl 4 Iodo 1h Pyrazole
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Molecular Geometry Analysis
Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to investigate the electronic structure and geometry of molecules. For 1-(azetidin-3-yl)-4-iodo-1H-pyrazole, DFT calculations, likely employing a hybrid functional such as B3LYP with a suitable basis set like 6-311++G**, would be used to optimize the molecular structure and predict its electronic and thermodynamic properties. nih.gov Such calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. rdd.edu.iqresearchgate.net A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in pyrazole (B372694) derivatives, the HOMO is often distributed over the pyrazole ring, while the LUMO's location can vary depending on the substituents.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring, indicating their role as hydrogen bond acceptors, and a region of positive potential (a σ-hole) on the iodine atom, which is characteristic for halogen bond donors. mdpi.comrsc.org
Illustrative Data Table for DFT-Calculated Properties:
| Parameter | Predicted Value | Significance |
| Total Energy (a.u.) | [Value] | Thermodynamic stability |
| Dipole Moment (Debye) | [Value] | Polarity and intermolecular interactions |
| HOMO Energy (eV) | [Value] | Electron-donating ability |
| LUMO Energy (eV) | [Value] | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | [Value] | Chemical reactivity and stability |
Reaction Mechanism Studies and Transition State Analysis of Synthetic Pathways and Transformations
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. Theoretical studies can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the associated energy barriers. This information is crucial for understanding reaction kinetics and regioselectivity. rsc.org
The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction known as the Knorr pyrazole synthesis. rsc.orgmdpi.com DFT calculations can be used to model the step-by-step mechanism of such reactions, including the initial nucleophilic attack, cyclization, and subsequent dehydration steps. By calculating the energies of the transition states for different possible pathways, researchers can predict which regioisomer is more likely to form. researchgate.net
For the iodination of the pyrazole ring, computational studies can help to understand the electrophilic substitution mechanism. The calculations would likely confirm that the 4-position of the pyrazole ring is the most susceptible to electrophilic attack, leading to the observed product. beilstein-journals.orgmetu.edu.tr Furthermore, theoretical investigations can be applied to study the reactivity of this compound in further transformations, such as cross-coupling reactions, providing insights into the reaction conditions required. arkat-usa.orgresearchgate.net
Illustrative Table for a Hypothetical Reaction Step:
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials |
| Transition State 1 | [Value] | Energy barrier for the initial step |
| Intermediate | [Value] | A stable species formed during the reaction |
| Transition State 2 | [Value] | Energy barrier for the subsequent step |
| Products | [Value] | Final products of the reaction |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the azetidine (B1206935) ring in this compound means that the molecule can exist in multiple conformations. Conformational analysis is therefore essential to identify the most stable (lowest energy) conformers and to understand the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step, a process known as potential energy surface (PES) mapping.
The puckering of the four-membered azetidine ring and the rotation around the C-N bond connecting the azetidine and pyrazole rings are the main degrees of freedom to consider. By identifying the global minimum on the PES, the most likely conformation of the molecule in the gas phase or in non-polar solvents can be determined. The relative energies of other low-energy conformers provide insight into the molecule's conformational dynamics. This information is crucial for understanding how the molecule might interact with biological targets, as different conformers may have different binding affinities.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT and other quantum chemical methods can be used to predict various spectroscopic properties of molecules, which can be invaluable for their characterization.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. semanticscholar.org These predictions are made by calculating the magnetic shielding tensors for each nucleus. While there can be systematic errors in these calculations, the relative shifts are often in good agreement with experimental data, aiding in the assignment of complex spectra. nih.govnih.govbas.bg Machine learning approaches are also becoming increasingly accurate for predicting NMR shifts. nih.govnih.gov
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. rdd.edu.iqnih.govderpharmachemica.com By comparing the calculated vibrational spectrum with the experimental one, researchers can confirm the structure of the synthesized compound. The calculated frequencies are often scaled by an empirical factor to better match the experimental values. derpharmachemica.com For this compound, characteristic vibrational modes would include the N-H stretching of the azetidine ring, C-H stretching of the aromatic and aliphatic parts, and various ring vibrations of the pyrazole and azetidine moieties. mdpi.com
Illustrative Table of Predicted Vibrational Frequencies:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch (Azetidine) | [Value] | [Value] | [Value] |
| C-H Stretch (Pyrazole) | [Value] | [Value] | [Value] |
| C=N Stretch (Pyrazole) | [Value] | [Value] | [Value] |
| C-I Stretch | [Value] | [Value] | [Value] |
Theoretical Insights into Intramolecular and Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding)
The iodine atom in this compound introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid). mdpi.comnih.govbris.ac.uk The positive electrostatic potential (the σ-hole) on the iodine atom can interact with electron-rich atoms like oxygen or nitrogen. mdpi.com Computational studies can quantify the strength and geometry of these halogen bonds.
The azetidine ring contains a secondary amine, which can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the nitrogen atom). The pyrazole ring also has nitrogen atoms that can act as hydrogen bond acceptors. Theoretical calculations can be used to explore the potential for both intramolecular hydrogen bonding (within the same molecule) and intermolecular hydrogen bonding (between different molecules). These interactions play a crucial role in determining the crystal packing of the molecule in the solid state and its interactions with solvents or biological macromolecules. nih.gov Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions in the crystalline state. kfupm.edu.sa
Future Research Directions and Academic Impact of 1 Azetidin 3 Yl 4 Iodo 1h Pyrazole Research
Development of Novel and Sustainable Synthetic Routes and Methodologies
One promising approach involves the initial synthesis of 4-iodopyrazole (B32481), which can be achieved through various methods, including the electrophilic cyclization of α,β-alkynic hydrazones with molecular iodine or the direct iodination of the pyrazole (B372694) ring. Subsequently, the introduction of the azetidin-3-yl moiety at the N-1 position of the pyrazole ring could be explored. A potential route for this N-alkylation is the nucleophilic substitution of a suitable 3-haloazetidine derivative by the pyrazole nitrogen. nih.gov Given the inherent strain in the azetidine (B1206935) ring, optimizing reaction conditions to favor the desired substitution over potential side reactions will be a key challenge.
Furthermore, research into one-pot or domino reaction sequences that form both the pyrazole ring and introduce the N-substituent in a single synthetic operation would represent a significant advancement in terms of atom economy and sustainability. The use of environmentally benign solvents and catalyst systems in these synthetic endeavors will also be a critical aspect of modern synthetic methodology development.
Exploration of Diverse Chemical Transformations to Access Unprecedented Molecular Architectures
The presence of the iodine atom at the 4-position of the pyrazole ring is a key feature that enables a wide array of chemical transformations, particularly transition metal-catalyzed cross-coupling reactions. This functionality serves as a versatile handle for the introduction of various substituents, leading to the generation of novel and complex molecular architectures.
Future research will likely heavily involve the application of well-established cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations to the 1-(azetidin-3-yl)-4-iodo-1H-pyrazole scaffold. These reactions would allow for the introduction of aryl, alkynyl, alkenyl, and amino groups, respectively, at the C-4 position. acs.org The successful implementation of these transformations will lead to a diverse library of compounds with potentially interesting biological or material properties.
Beyond standard cross-coupling reactions, the exploration of more novel transformations of the C-I bond, such as carbonylation, cyanation, and trifluoromethylation reactions, could yield further unique molecular structures. The interplay between the reactivity of the C-I bond and the presence of the N-azetidinyl group will be an interesting area of study, as the azetidine moiety may influence the electronic properties of the pyrazole ring and, consequently, the efficiency of these transformations.
Investigation of Fundamental Mechanistic Aspects of its Reactivity Profile
A thorough investigation into the mechanistic aspects of the reactivity of this compound will provide valuable insights into the behavior of this and related heterocyclic systems. The pyrazole ring itself possesses a unique electronic structure, with two adjacent nitrogen atoms influencing its aromaticity and reactivity. nih.gov The positions C3 and C5 are generally more susceptible to nucleophilic attack, while C4 is the preferred site for electrophilic substitution. nih.gov
Future mechanistic studies could focus on understanding how the azetidin-3-yl substituent at the N-1 position modulates the electronic and steric properties of the pyrazole ring. The strained four-membered ring of azetidine may exert unique electronic effects through space or through the sigma framework, which could alter the nucleophilicity of the pyrazole nitrogen atoms and the reactivity of the carbon atoms in the ring. Computational studies, in conjunction with experimental kinetic analyses, could elucidate the transition states of various reactions and provide a quantitative understanding of these substituent effects. researchgate.net
Furthermore, detailed mechanistic studies of the cross-coupling reactions at the C-4 position would be of significant interest. Investigating the kinetics and intermediates of these reactions could lead to the development of more efficient catalytic systems and a better understanding of the factors that govern the reactivity of 4-iodopyrazoles in these transformations.
Contribution to the Understanding of Structure-Reactivity and Structure-Property Relationships in Complex Heterocyclic Systems
The systematic synthesis and characterization of a library of derivatives of this compound will provide a valuable dataset for establishing clear structure-reactivity and structure-property relationships. By correlating the structural modifications with observed changes in chemical reactivity, physical properties, and biological activity, researchers can develop predictive models for the design of new molecules with desired characteristics.
Moreover, the electronic properties of the pyrazole ring are known to be influenced by the substituents at various positions. researchgate.net A systematic study of the impact of the azetidinyl group and the varying C-4 substituents on properties such as pKa, redox potential, and photophysical characteristics will contribute to a more comprehensive understanding of the electronic nature of substituted pyrazoles.
Potential as a Modular Scaffold for Advanced Materials Science Research (e.g., supramolecular chemistry, polymer chemistry, sensing applications)
The unique structural features of this compound make it an attractive and modular scaffold for the development of advanced materials. The pyrazole moiety is known to participate in hydrogen bonding and π-π stacking interactions, which are fundamental to the construction of supramolecular assemblies. The ability to functionalize the C-4 position provides a means to tune these intermolecular interactions and control the self-assembly process.
In the realm of supramolecular chemistry , this compound could serve as a building block for the creation of well-defined nanostructures, such as coordination polymers and metal-organic frameworks (MOFs), by coordinating with metal ions through the pyrazole nitrogen atoms. The azetidine group could also be functionalized to introduce further recognition sites for guest molecules.
In polymer chemistry , monomers derived from this compound could be synthesized and polymerized to create novel polymers with interesting properties. For example, incorporating this heterocyclic unit into the polymer backbone could impart specific thermal, electronic, or photophysical characteristics. The development of pyrazole-based microporous organic polymers has already shown promise for applications such as CO2 capture.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1-(azetidin-3-yl)-4-iodo-1H-pyrazole?
- Methodology : The compound can be synthesized via cyclocondensation reactions using 3-arylsydnones and dihalo-alkenes, as demonstrated in the synthesis of structurally related 4-halo-1H-pyrazoles . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to favor iodination. Post-synthetic modifications, such as introducing the azetidine moiety via nucleophilic substitution or cross-coupling, may require protecting group strategies to prevent side reactions.
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodology :
- NMR : and NMR can identify proton environments (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm) and azetidine ring carbons (δ 40–60 ppm) . The iodine substituent induces distinct deshielding effects.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H] for CHIN: ~266.0).
- X-ray Crystallography : Single-crystal analysis resolves regiochemistry and confirms the azetidine-pyrazole linkage .
Q. What are the solubility and stability considerations for this compound in aqueous vs. organic media?
- Methodology : Solubility tests in DMSO, methanol, and water (with co-solvents like Tween-80) guide formulation for biological assays. Stability studies under varying pH (1–9) and temperatures (4–37°C) should monitor degradation via HPLC or TLC. The iodo group may confer sensitivity to light, requiring storage in amber vials .
Advanced Research Questions
Q. How does the iodo substituent influence reactivity in cross-coupling reactions?
- Methodology : The iodine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura or Sonogashira). Kinetic studies comparing bromo/iodo analogs reveal faster oxidative addition for iodine due to lower bond dissociation energy. Catalyst systems (e.g., Pd(PPh)/AsPh) and base selection (KCO vs. CsCO) are critical for yield optimization .
Q. What challenges arise in regioselective functionalization of the pyrazole ring?
- Methodology : Steric and electronic factors dictate reactivity. For example, electrophilic substitution at the 4-position is hindered by the azetidine ring’s electron-donating effects. Computational modeling (DFT) predicts charge distribution and guides directing-group strategies (e.g., using nitro or amino auxiliaries) .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodology :
- ADME Prediction : Tools like SwissADME estimate logP (~1.5–2.0), suggesting moderate lipophilicity. The azetidine ring may enhance blood-brain barrier permeability.
- Docking Studies : Molecular docking against targets like JAK1 (relevant to Itacitinib analogs) evaluates binding affinity and guides structural optimization .
Q. What role does the azetidine moiety play in biological activity?
- Methodology : Structure-activity relationship (SAR) studies compare azetidine-containing analogs with pyrrolidine or piperidine derivatives. In vitro assays (e.g., kinase inhibition) quantify potency, while molecular dynamics simulations assess conformational stability in target binding pockets .
Q. How can catalytic systems improve the scalability of synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
